

# Physicochemical properties of Pyridine-3,5-dicarboxamide

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## Compound of Interest

Compound Name: **Pyridine-3,5-dicarboxamide**

Cat. No.: **B152810**

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An In-depth Technical Guide to the Physicochemical Properties of **Pyridine-3,5-dicarboxamide**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous FDA-approved drugs and its utility as a versatile building block.<sup>[1]</sup> **Pyridine-3,5-dicarboxamide**, a derivative of this important heterocycle, presents a compelling molecular architecture. Featuring a central pyridine ring flanked by two carboxamide groups, this compound is a nexus of hydrogen bonding capabilities and coordination potential. The amide functionalities serve as robust hydrogen bond donors and acceptors, while the pyridine nitrogen offers a site for protonation or metal coordination. These structural features imbue **Pyridine-3,5-dicarboxamide** with significant potential in supramolecular chemistry, crystal engineering, and as a ligand in coordination polymers.<sup>[3]</sup> A thorough understanding of its fundamental physicochemical properties is therefore paramount for any researcher aiming to unlock its potential in drug development, materials design, or catalytic applications.

This guide provides a comprehensive technical overview of the core physicochemical properties of **Pyridine-3,5-dicarboxamide**, grounded in available experimental data and established analytical principles. It is designed not as a simple data sheet, but as a practical resource that combines verified properties with expert-driven methodologies for their characterization, ensuring a self-validating approach to scientific inquiry.

## Core Chemical and Physical Properties

A baseline understanding of a compound's identity and fundamental properties is the first step in any research endeavor. These identifiers are critical for sourcing, regulatory compliance, and computational modeling.

Property	Value	Source
Chemical Name	Pyridine-3,5-dicarboxamide	<a href="#">[4]</a>
Synonyms	3,5-Pyridinedicarboxamide, Dinicotinamide	<a href="#">[4]</a>
CAS Number	4663-99-4	<a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[4]</a>
Molecular Weight	165.15 g/mol	<a href="#">[4]</a>
Physical Form	Solid	
InChI Key	ANNOWMBWHHKGLN- UHFFFAOYSA-N	<a href="#">[4]</a>
SMILES	C1=C(C=NC=C1C(=O)N)C(=O) )N	<a href="#">[4]</a>
Purity (Typical)	95%	
Storage	Sealed in dry, room temperature conditions	

## Structural Analysis: Crystallography and Molecular Geometry

The three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice are fundamental drivers of a compound's bulk properties, including solubility, stability, and melting point.

## Single-Crystal X-ray Diffraction Insights

Single-crystal X-ray diffraction provides the most definitive data on molecular structure. For **Pyridine-3,5-dicarboxamide** (PDC), studies have revealed a monoclinic crystal system with the space group  $P2_1/n$ . The asymmetric unit consists of one molecule.

A key structural feature is the V-shaped orientation of the two amide groups relative to the pyridine ring. The angle formed by the carbon atoms of the amide groups and the centroid of the pyridine ring is  $121^\circ$ .<sup>[5]</sup> This angular geometry is critical for directing supramolecular assembly.

## Hydrogen Bonding Network

The hydrogen bonding network is a defining characteristic of **Pyridine-3,5-dicarboxamide**'s solid-state structure. Unlike related furan and thiophene dicarboxamides, the pyridine nitrogen atom in PDC actively participates as a hydrogen-bond acceptor. This interaction forms a  $C_{11}(6)$  chain motif. The amide groups themselves form extensive intermolecular hydrogen bonds, creating a robust, three-dimensional network that contributes to the compound's solid-state stability.<sup>[5]</sup>

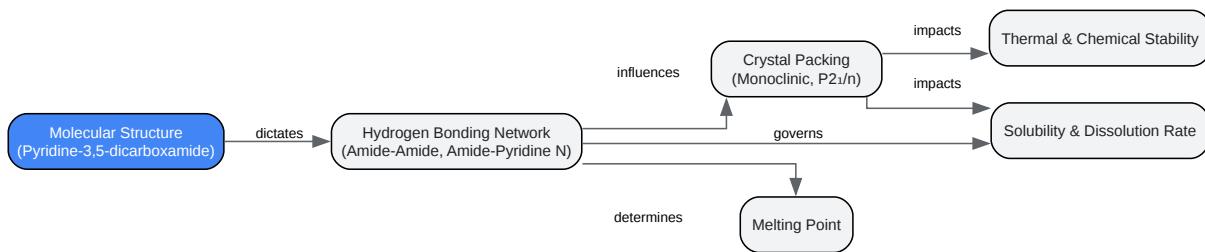


Fig. 1: Key Structural Relationships

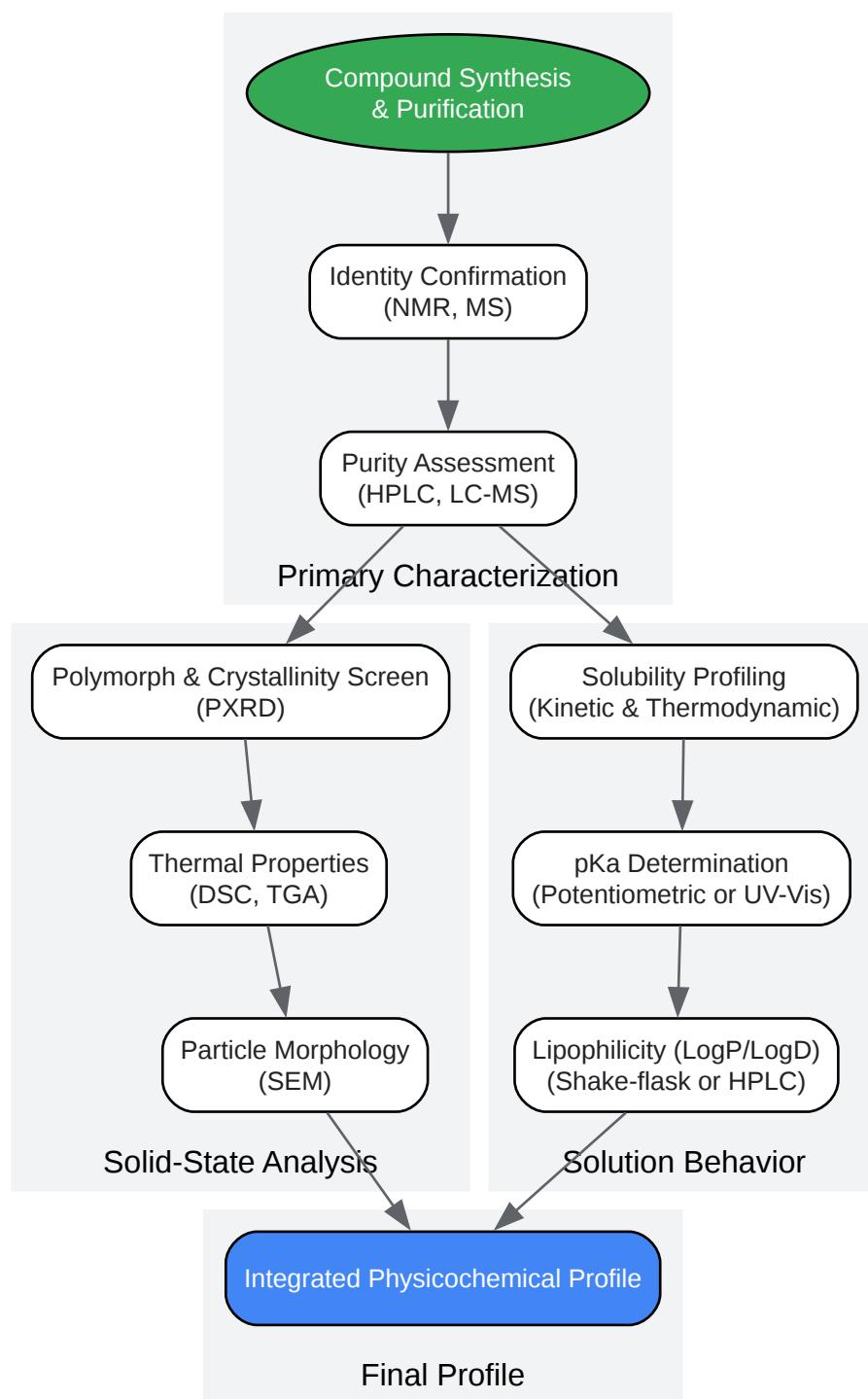


Fig. 2: Comprehensive Physicochemical Characterization Workflow

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Caption: A workflow for systematic physicochemical analysis.

# Protocol: Determination of Thermal Properties via DSC and TGA

Objective: To determine the melting point, thermal transitions, and decomposition temperature. This is crucial for establishing handling limits and detecting potential polymorphs.

Instrumentation:

- Differential Scanning Calorimeter (DSC)
- Thermogravimetric Analyzer (TGA)

Methodology:

- Calibration: Calibrate the DSC temperature and enthalpy scales using an indium standard. Calibrate the TGA balance and temperature using appropriate standards. Causality: Calibration ensures the accuracy and comparability of the data.
- Sample Preparation: Accurately weigh 3-5 mg of **Pyridine-3,5-dicarboxamide** into an aluminum pan. Crimp the pan with a lid.
- DSC Analysis:
  - Equilibrate the sample at 25 °C.
  - Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 350 °C) at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min). Causality: A controlled heating rate ensures thermal equilibrium and produces sharp, well-defined peaks. The inert atmosphere prevents oxidative degradation.
  - Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event.
- TGA Analysis:
  - Equilibrate the sample at 25 °C.

- Ramp the temperature from 25 °C to a higher temperature (e.g., 600 °C) at 10 °C/min under a nitrogen atmosphere.
- Record the weight loss as a function of temperature. The onset of significant weight loss indicates thermal decomposition.
- Data Analysis: Analyze the resulting thermograms to identify melting endotherms, crystallization exotherms, and decomposition steps.

## Protocol: Equilibrium Solubility Determination

Objective: To determine the thermodynamic solubility of the compound in various solvents, which is a critical parameter in drug development for formulation and bioavailability.

Instrumentation:

- HPLC with UV detector
- Orbital shaker with temperature control
- pH meter
- Analytical balance

Methodology:

- Standard Curve Preparation: Prepare a stock solution of **Pyridine-3,5-dicarboxamide** in a suitable organic solvent (e.g., DMSO). Create a series of dilutions and analyze via HPLC to generate a standard curve of peak area versus concentration. Causality: The standard curve is essential for accurately quantifying the compound's concentration in the saturated solutions.
- Sample Preparation: Add an excess amount of solid **Pyridine-3,5-dicarboxamide** to vials containing the desired solvent or buffer (e.g., water, phosphate-buffered saline pH 7.4, methanol). Causality: Adding an excess of solid ensures that a saturated solution is formed, which is the definition of equilibrium solubility.

- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours. Causality: This extended period allows the system to reach thermodynamic equilibrium between the dissolved and solid states.
- Sample Processing: After equilibration, allow the vials to stand for 1-2 hours for the excess solid to settle. Carefully withdraw an aliquot of the supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
- Quantification: Dilute the filtered supernatant with the mobile phase and analyze by HPLC. Use the standard curve to determine the concentration of the dissolved compound.
- Data Reporting: Report the solubility in units of mg/mL or µg/mL for each solvent system.

## Applications and Significance

The physicochemical properties of **Pyridine-3,5-dicarboxamide** directly inform its utility.

- Crystal Engineering: The well-defined V-shape and robust hydrogen-bonding capabilities make it an excellent candidate for designing predictable supramolecular structures and co-crystals. [3]\* Coordination Chemistry: As a ligand, it can be used to construct metal-organic frameworks (MOFs) and coordination polymers. The thermal stability and structural rigidity are key assets in creating robust materials for catalysis or gas storage. [3]\* Drug Development: While not a drug itself, it serves as a valuable scaffold. Its solubility, stability, and ability to form specific hydrogen bonds are properties that medicinal chemists manipulate to optimize the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients. [1]

## Conclusion

**Pyridine-3,5-dicarboxamide** is a molecule of significant interest due to its defined structural and chemical features. Its solid-state architecture, governed by a robust hydrogen-bonding network involving both amide groups and the pyridine nitrogen, dictates its physical properties. A comprehensive understanding of its thermal stability, solubility, and spectroscopic fingerprint, obtained through rigorous and validated methodologies, is essential for its rational application in advanced materials and pharmaceutical design. This guide serves as a foundational

resource, combining established data with the practical, self-validating protocols required for high-quality scientific research.

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